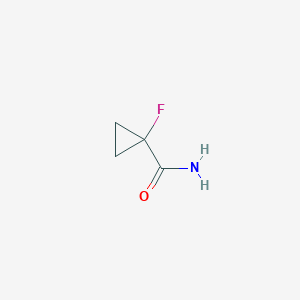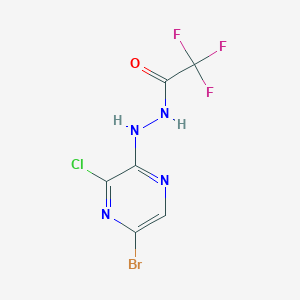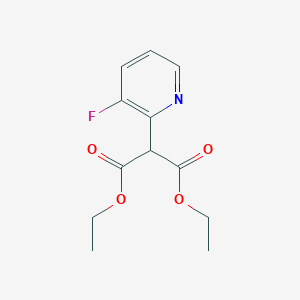![molecular formula C9H8ClN3O2 B13903456 methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl acetoacetate under basic conditions, followed by cyclization and esterification . Another approach uses microwave-assisted synthesis to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific cancer cell lines.
Neuroprotection: The compound has shown potential in neuroprotective studies, particularly in the treatment of neurodegenerative diseases.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, it binds to and inhibits the activity of certain enzymes involved in cell proliferation . In neuroprotective applications, it modulates pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and chloro substituents enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C9H8ClN3O2 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-4-6(8(14)15-2)5-3-11-9(10)12-7(5)13/h3-4H,1-2H3 |
Clé InChI |
APVWLMKIZABPBW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CN=C(N=C21)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)


![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)

![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)


![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
